molecular formula C9H11BrO2 B13601899 (R)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

(R)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B13601899
M. Wt: 231.09 g/mol
InChI Key: VOZQUGAJUHESFS-ZCFIWIBFSA-N
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Description

(1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the bromination of 5-methoxyacetophenone followed by reduction. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 2-position of the aromatic ring. The resulting 2-bromo-5-methoxyacetophenone is then reduced using a suitable reducing agent such as sodium borohydride to yield (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-bromo-5-methoxyacetophenone.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: 2-bromo-5-methoxyacetophenone

    Reduction: Various alcohol derivatives

    Substitution: Compounds with different functional groups replacing the bromine atom

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of chiral molecules and their properties.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
  • 1-(2-bromo-5-chlorophenyl)ethan-1-ol
  • 1-(2-bromo-6-fluorophenyl)ethan-1-ol

Comparison:

    Uniqueness: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical properties and reactivity.

    Chemical Properties: The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct electronic and steric effects compared to similar compounds.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1

InChI Key

VOZQUGAJUHESFS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)Br)O

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

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